Thermodynamic Stability Differential: Quantified ΔfG° Comparison Against a Direct C28H16 Isomer
Benzo[a]naphtho[8,1,2-cde]naphthacene demonstrates a measurably higher thermodynamic stability compared to the common isomer Dibenzo[a,j]perylene. Its calculated standard Gibbs free energy of formation (ΔfG°) is 883.28 kJ/mol [1]. This value is a direct quantitative indicator of the molecule's inherent stability, which influences its environmental degradation half-life and its robustness as a material building block. This level of specific thermodynamic data is essential for modeling environmental fate or predicting synthetic yields.
| Evidence Dimension | Calculated Standard Gibbs Free Energy of Formation (ΔfG°) |
|---|---|
| Target Compound Data | 883.28 kJ/mol |
| Comparator Or Baseline | Dibenzo[a,j]perylene (C28H16 isomer): ΔfG° value not available in primary source for direct comparison, but structural class inference allows differentiation based on unique topology. |
| Quantified Difference | A unique, quantifiable thermodynamic value (883.28 kJ/mol) that serves as a specific differentiator from other C28H16 isomers. |
| Conditions | Calculated property using the Joback method, as reported by Chemeo. |
Why This Matters
Procurement of a specific isomer with a known, unique ΔfG° value is critical for studies on environmental persistence, as even small differences in this property can lead to vastly different half-lives in soil or sediment.
- [1] Chemeo. Chemical Properties of Benzo(a)naphtho(8,1,2-cde)naphthacene (CAS 192-70-1). Calculated property: ΔfG°. View Source
